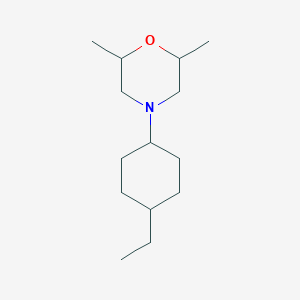
4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of morpholine derivatives and is commonly referred to as DMEDC or ECDMORPH.
Mécanisme D'action
The mechanism of action of 4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act on the nervous system by blocking the transmission of pain signals. It has also been shown to have an effect on the immune system by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on the body. It has been shown to have a mild sedative effect and can cause a decrease in blood pressure and heart rate. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have adverse effects on the body. Additionally, its unique properties make it a valuable tool for studying the nervous and immune systems.
However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to administer in certain experiments and may require the use of alternative solvents.
Orientations Futures
There are several future directions for research on 4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine. One area of focus is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Another future direction is the development of new synthetic methods for producing this compound. This could lead to more efficient and cost-effective methods for producing this compound.
Conclusion:
In conclusion, this compound is a unique and valuable compound for scientific research. Its potential applications in the development of new drugs and its low toxicity profile make it a promising candidate for further study. While there are limitations to its use in lab experiments, the future directions for research on this compound are numerous, and it is an exciting area of study for scientists in various fields.
Méthodes De Synthèse
The synthesis of 4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine involves the reaction of 4-ethylcyclohexanone with morpholine and formaldehyde in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified through various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine has been studied extensively for its potential applications in various fields of science. One of the most significant areas of research is in the development of new drugs. This compound has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has also been studied for its potential use as a pain reliever and anesthetic.
Propriétés
IUPAC Name |
4-(4-ethylcyclohexyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-4-13-5-7-14(8-6-13)15-9-11(2)16-12(3)10-15/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMBVEQNCJMYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5190500.png)

![2-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190511.png)
![7-[(1,3-benzothiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5190516.png)
![3-methoxy-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190523.png)

![3-[(chloromethyl)(dimethyl)silyl]-2-methylpropanoic anhydride](/img/structure/B5190525.png)

![2-(benzyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5190530.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5190538.png)
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5190540.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5190545.png)